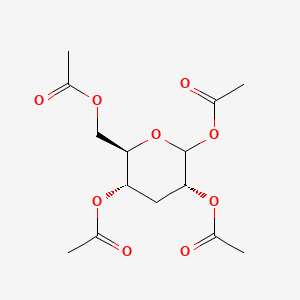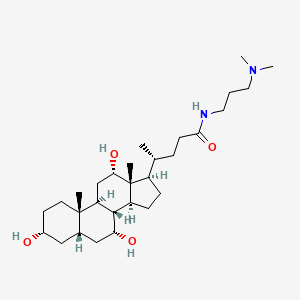
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside” is a chemical compound . It has been mentioned in the context of binding modes to an artificial receptor in crystalline complexes . This compound has also been described as a biomedicine with intriguing complexity, promising therapeutic benefits in the realm of targeted disease treatment .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Methods : Methyl 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides have been synthesized, providing insights into the methods of producing derivatives of methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside (Kováč, Yeh, & Glaudemans, 1987).
- NMR Spectroscopy Analysis : The use of NMR spectroscopy in understanding the structure of beta-linked glucobioses like methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside has been explored, revealing details about solution conformations (Olsson, Serianni, & Stenutz, 2008).
Chemical Properties and Reactions
- Conformational Analysis : Studies on the conformational effects on glycoside reactivity have been conducted, which is relevant for understanding the behavior of molecules like methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside in various conditions (McDonnell et al., 2004).
- Chemical Shifts and Coupling Constants in NMR : Complete assignment of (1)H and (13)C NMR spectra of d-glucopyranosyl-d-glucopyranosides, including similar compounds, has been performed, aiding in the understanding of the molecular structure (Roslund et al., 2008).
Crystallography and Molecular Modeling
- Crystal Structure Studies : X-ray crystallography has been used to study the crystal structure of methyl 3-O-alpha-d-glucopyranosyl-alpha-d-glucopyranoside, which is structurally similar, providing insights into intermolecular hydrogen bonds and molecular orientation (Neuman et al., 1980).
Enzymatic Reactions and Biological Applications
- Enzymatic Action Studies : Research on the enzymatic actions of glucoamylase and glucodextranase with alpha- and beta-D-glucosyl fluoride, related to glucopyranosyl compounds, provides insights into the biological processing of these sugars (Kitahata et al., 1981).
Potential Applications in Drug Synthesis
- Drug Synthesis : The synthesis of nigerose and related oligosaccharides, which involve glucopyranosyl linkages similar to those in methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside, could have implications for drug development and molecular design (Takeo, Kitamura, & Murata, 1992).
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12+,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-FCSQJVOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858056 |
Source


|
| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7115-19-7 |
Source


|
| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the glycosidic linkage conformation in methyl alpha-laminarabioside?
A1: The research article reveals that the glycosidic linkage conformation in methyl alpha-laminarabioside is similar to its solid-state structure. Specifically, the study found that the phi(H) and psi(H) angles, which describe the orientation around the glycosidic bond, are in the ranges of 39° to 41° and -24° to -36°, respectively []. This conformation is significant because it allows for the formation of an intramolecular hydrogen bond involving the O5' atom, a feature also observed in its crystal structure []. This hydrogen bond likely contributes to the stability of this particular conformation in solution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)




![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B561762.png)







